Coartem, 63968-64-9

Description

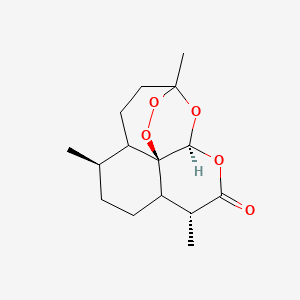

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

282.33 g/mol |

IUPAC Name |

(5R,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10?,11?,13-,14?,15-/m1/s1 |

InChI Key |

BLUAFEHZUWYNDE-BHQSRUDESA-N |

SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |

Isomeric SMILES |

C[C@@H]1CCC2[C@H](C(=O)O[C@H]3[C@@]24C1CCC(O3)(OO4)C)C |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |

Synonyms |

arteannuin artemisinin artemisinine qinghaosu quing hau sau quinghaosu |

Origin of Product |

United States |

Historical and Scientific Trajectory of Artemisinin and Coartem

Discovery and Early Development of Artemisinin (B1665778) (CAS 63968-64-9)

The story of artemisinin is a compelling narrative of traditional knowledge meeting modern scientific investigation, culminating in a Nobel Prize-winning discovery that has saved millions of lives. nih.gov

Origins from Artemisia annua Research

Artemisinin is a sesquiterpene lactone, a compound derived from the sweet wormwood plant, Artemisia annua. frontiersin.orgchemicalbook.com This plant, known as "qinghao" in traditional Chinese medicine, has been used for over two thousand years to treat fevers, a common symptom of malaria. chemicalbook.comwho.int The earliest recorded mention of its use dates back to 168 BC in ancient recipes discovered in the Mawangdui Han dynasty tomb. wur.nl In 1596, Li Shizhen, in his Compendium of Materia Medica, specifically recommended a tea made from qinghao to treat malaria symptoms. wikipedia.org

The key breakthrough in unlocking the plant's potential came from the realization that traditional preparation methods were crucial. Ancient texts described a cold-extraction process, a detail that proved vital for preserving the active compound's efficacy. laskerfoundation.org

Pioneering Research Initiatives and Project 523

The modern discovery of artemisinin was a direct result of a secret Chinese military research program known as Project 523. wikipedia.org Launched on May 23, 1967, the project was initiated at the request of North Vietnam to find new treatments for malaria, which was causing significant casualties during the Vietnam War. wikipedia.orgnih.gov The project brought together over 500 scientists from various institutions to investigate both synthetic compounds and traditional Chinese medicines. wikipedia.org

A team led by Tu Youyou at the Institute of Chinese Materia Medica was tasked with screening traditional remedies. nih.gov Her team meticulously reviewed over 2,000 traditional recipes and identified around 640 for further investigation. nih.gov Their focus eventually narrowed to Artemisia annua. laskerfoundation.org Initial extracts showed inconsistent results until Tu Youyou revisited ancient texts, which led her to use a low-temperature extraction method with ether. laskerfoundation.org This adjustment proved to be the critical step. In 1971, her team successfully isolated a neutral extract that demonstrated 100% efficacy against the malaria parasite in animal models. tcichemicals.comcam.ac.uk The active compound was later crystallized and named qinghaosu, now known as artemisinin. wikipedia.orglaskerfoundation.org

The discovery was a monumental achievement, particularly given the challenging scientific and political environment of the Cultural Revolution. nih.gov For her pivotal role in this discovery, Tu Youyou was awarded the 2011 Lasker-DeBakey Clinical Medical Research Award and a share of the 2015 Nobel Prize in Physiology or Medicine. wikipedia.orgwikipedia.org

Derivatization of Artemisinin to Artemether (B1667619)

While artemisinin was highly effective, it had limitations, including poor solubility and a short half-life in the body. tg.org.auscispace.com To overcome these challenges, scientists developed semi-synthetic derivatives with improved bioavailability and efficacy. tcichemicals.com One of the most important of these derivatives is artemether.

Chemical Transformations and Structural Modifications

The conversion of artemisinin to artemether involves a two-step chemical process. nih.govgoogle.com First, artemisinin is reduced, typically using sodium borohydride (B1222165), to produce dihydroartemisinin (B1670584). nih.gov This reaction transforms the lactone group of artemisinin into a lactol (a hemiacetal). Dihydroartemisinin is even more potent than the parent compound and serves as a crucial intermediate for creating various derivatives. nih.gov

The second step is a methylation reaction. Dihydroartemisinin is treated with methanol (B129727) in the presence of an acid catalyst to form artemether, which is an ether derivative. nih.govgoogle.com This process has been refined over the years to improve yield and purity, with streamlined "one-pot" methods being developed to make the conversion more efficient and cost-effective. google.comgoogle.com These structural modifications enhance the lipophilicity (oil-solubility) of the compound, which improves its absorption and pharmacokinetic profile. nih.govscispace.com

Development of Artemether for Antimalarial Application

Artemether was developed to be a more practical and effective antimalarial agent than artemisinin. chemicalbook.com Its rapid onset of action makes it highly effective at quickly reducing the parasite load in infected individuals. nih.gov This rapid clearance of parasites provides swift symptomatic relief for patients. nih.gov However, like artemisinin, artemether has a short half-life of about two to three hours, meaning it is eliminated from the body relatively quickly. nih.gov This characteristic led to the realization that artemether would be most effective when used as part of a combination therapy to prevent the recurrence of infection and the development of drug resistance. tg.org.aummv.org

Genesis of Lumefantrine (B1675429)

The development of lumefantrine, the partner drug to artemether in Coartem, also has its roots in the ambitious Chinese research effort, Project 523. wikipedia.orgwikipedia.org While the project is most famous for the discovery of artemisinin, it also led to the synthesis of several new antimalarial compounds, including lumefantrine (also known as benflumetol) in 1976. wikipedia.org

Lumefantrine was designed to be a highly effective antimalarial drug, and its mechanism of action is believed to involve the inhibition of β-hematin formation, a process essential for the malaria parasite's survival within red blood cells. wikipedia.org It may also interfere with the synthesis of nucleic acids and proteins in the parasite. wikipedia.org

Synthetic Pathways and Structural Analogues Research

Artemisinin is a sesquiterpene lactone containing an unusual endoperoxide bridge, which is crucial for its antimalarial activity. mdpi.com It is naturally produced in the glandular secretory trichomes of the plant Artemisia annua (sweet wormwood). frontiersin.org However, the concentration of artemisinin in the plant is low, making extraction a costly and supply-chain-dependent process. researchgate.netelifesciences.org This challenge spurred extensive research into alternative production methods, including synthetic and semi-synthetic pathways.

The biosynthesis of artemisinin in the plant is a complex multi-enzyme process. frontiersin.org It begins with the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govtandfonline.com These precursors are then converted to farnesyl diphosphate (FPP), which undergoes cyclization to form amorpha-4,11-diene, the first committed step in artemisinin biosynthesis. elifesciences.orgnih.gov A series of enzymatic reactions then converts amorphadiene (B190566) into artemisinic acid and finally to artemisinin. researchgate.net

Table 1: Key Enzymes in the Artemisinin Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Farnesyl Diphosphate Synthase | FPS | Converts IPP and DMAPP to Farnesyl Diphosphate (FPP). researchgate.net |

| Amorpha-4,11-diene Synthase | ADS | Cyclizes FPP to amorpha-4,11-diene. researchgate.net |

| Cytochrome P450 monooxygenase | CYP71AV1 | Catalyzes the multi-step oxidation of amorpha-4,11-diene to artemisinic acid. elifesciences.org |

| Cytochrome P450 Reductase | CPR | Works in conjunction with CYP71AV1. researchgate.net |

| Aldehyde Dehydrogenase 1 | ALDH1 | Involved in the conversion to artemisinic acid. researchgate.net |

Given the complexity of total chemical synthesis, much effort has focused on semi-synthetic approaches. wikipedia.org One successful strategy involves producing artemisinin precursors, like artemisinic acid, in genetically engineered microbes such as yeast, and then converting them chemically to artemisinin. nih.gov

Simultaneously, research has focused on creating structural analogues of artemisinin to improve its efficacy, solubility, and pharmacokinetic properties. researchgate.net The first generation of derivatives involved simple modifications at the C10 position of dihydroartemisinic, leading to clinically important compounds like artemether (a methyl-ether derivative) and artesunate. wikipedia.orgnih.govmdpi.com Further research has explored a wide range of modifications at various positions on the artemisinin scaffold, including C-9 and C-16, leading to compounds with enhanced potency. mdpi.comnih.govtandfonline.com The essential role of the endoperoxide bridge for antimalarial activity has been a consistent finding in these structure-activity relationship (SAR) studies. researchgate.netnih.gov

Initial Antimalarial Screening and Development

The discovery of artemisinin was a direct result of "Project 523," a confidential military project established by the Chinese government on May 23, 1967. nih.govwikipedia.org The project's mission was to find a cure for chloroquine-resistant malaria, which was causing significant casualties during the Vietnam War. nobelprize.orglaskerfoundation.org The initiative involved over 500 scientists from approximately 60 research institutions across China. wikipedia.orgcfr.org

In 1969, Tu Youyou, a researcher at the Institute of Chinese Materia Medica, was appointed to lead a team within Project 523. nobelprize.orgnobelprize.org Her group systematically reviewed ancient Chinese medical texts and folk remedies for treating fevers. nobelprize.orgworldscientific.com They screened over 2,000 traditional recipes and identified Artemisia annua, or qinghao, as a promising candidate. nih.gov An ancient text from around 400 AD mentioned using sweet wormwood for "intermittent fevers," a key symptom of malaria. nobelprize.org

Initial extracts from the plant, obtained through conventional boiling methods, showed inconsistent antimalarial activity. nobelprize.org Tu Youyou revisited the ancient literature, specifically a text by Ge Hong from the Eastern Jin Dynasty, which described an extraction method using a cold soak. nobelprize.org This insight led her to hypothesize that the high temperatures of boiling were destroying the active ingredient. nobelprize.org Using a lower-temperature, ether-based solvent for extraction, her team successfully isolated a substance that demonstrated 100% efficacy in clearing malaria parasites in mice and monkeys. nobelprize.org

Following this breakthrough, Tu and her colleagues volunteered to be the first human subjects to test the extract, confirming its safety. nobelprize.org In August 1972, the team reported the successful treatment of 21 malaria patients on Hainan Island. wikipedia.org The active compound was isolated in crystalline form in 1972 and named qinghaosu, now known globally as artemisinin. wikipedia.orgmmv.orgajol.info This discovery was a monumental achievement, providing a potent new weapon against malaria parasites that had developed resistance to existing drugs. mmv.org

Evolution of Artemether-Lumefantrine (Coartem) as a Fixed-Dose Combination Therapy

The development of artemisinin derivatives was a significant step, but the evolution to combination therapy was crucial for creating a durable and highly effective treatment strategy.

Rationale for Combination Therapy in Malaria

The primary rationale for using Artemisinin-based Combination Therapy (ACT) is to enhance treatment efficacy and combat the development of drug resistance. malariaconsortium.orgwho.int Artemisinin and its derivatives, like artemether, are highly potent and act rapidly, clearing the bulk of malaria parasites from the bloodstream within a short period. mmv.orgoup.comnih.gov They can reduce the parasite biomass by a factor of approximately 10,000 with each asexual life cycle. nih.gov

However, artemisinin derivatives have a short half-life, meaning they are eliminated from the body quickly. mmv.orgoup.com If used as a monotherapy, a small number of parasites might survive and cause the infection to return (recrudescence). dovepress.com This also increases the risk of the surviving parasites developing resistance to the drug.

To overcome this, ACTs pair a fast-acting artemisinin derivative with a longer-acting partner drug from a different class. malariaconsortium.orgwho.int The artemisinin component provides a rapid reduction in the parasite load, while the partner drug, which is eliminated more slowly, remains in the body long enough to clear the residual parasites. oup.comdovepress.com This dual-action approach ensures a high cure rate and protects both drugs from the rapid development of resistance. nih.govdovepress.com The World Health Organization (WHO) now recommends ACTs as the first-line treatment for uncomplicated P. falciparum malaria. frontiersin.orgmmv.orgwho.int

Historical Milestones in Coartem Development

Coartem is a fixed-dose combination of artemether and lumefantrine. wikipedia.org Both components were originally developed in China as part of Project 523. wikipedia.orgrethinkpriorities.org The development of Coartem into a globally recognized treatment involved a unique partnership and several key milestones.

Preclinical studies identified a 1:6 weight-for-weight ratio of artemether to lumefantrine as the optimal combination. nih.gov From 1994, Chinese authorities collaborated with the pharmaceutical company Novartis to conduct further clinical development. nih.gov This partnership led to extensive clinical trials involving thousands of patients, which confirmed the efficacy and identified the optimal six-dose regimen. nih.gov

Table 2: Key Milestones in the Development of Coartem

| Year | Milestone |

|---|---|

| 1992 | The combination of artemether and lumefantrine first came into medical use in China. wikipedia.org |

| 1999 | Novartis launched Coartem®, the first fixed-dose ACT prequalified by the WHO for its efficacy, safety, and quality. globalhealthprogress.org |

| 2001 | Coartem became the first fixed-dose ACT to meet the WHO's pre-qualification criteria. wikipedia.org |

| 2004 | WHO prequalified Coartem. rethinkpriorities.org |

| 2006 | Artemether-lumefantrine was recommended by the WHO as a first-line treatment for uncomplicated malaria. rethinkpriorities.org |

| 2009 | The U.S. Food and Drug Administration (FDA) approved Coartem for treating acute, uncomplicated malaria infections, making it the first ACT approved in the United States. wikipedia.orgdrugs.compharmexec.com |

| 2009 | Novartis and the Medicines for Malaria Venture (MMV) launched Coartem® Dispersible, a pediatric formulation developed specifically for children. wikipedia.orgglobalhealthprogress.orgmmv.org |

The development of Coartem® Dispersible was a particularly important advancement. mmv.org Prior to its launch, caregivers often had to crush bitter-tasting tablets for children. globalhealthprogress.org The new, sweet-tasting, and easily dispersible tablets improved administration and ensured effective dosing for one of the most vulnerable patient groups. wikipedia.orgmmv.org By 2025, 500 million courses of Coartem® Dispersible had been delivered, saving an estimated 1.8 million lives. mmv.org

Molecular and Cellular Mechanism of Action Studies

Elucidation of Artemisinin (B1665778) and Artemether (B1667619) Action Pathways

Artemether, a semi-synthetic derivative of artemisinin, is the fast-acting component of Coartem, responsible for the rapid clearance of parasites. ncats.io Its activity is intrinsically linked to its unique endoperoxide bridge, a feature that becomes the focal point of its parasiticidal action.

Heme-Mediated Activation and Endoperoxide Bridge Cleavage

The prevailing model for artemether's activation involves a heme-mediated process. nih.govplos.org During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of heme. patsnap.com This heme, particularly in its reduced ferrous (Fe²⁺) state, is believed to be the primary activator of artemether. nih.govplos.org The interaction between ferrous heme and the endoperoxide bridge of artemether is thought to be a Fenton-type reaction, leading to the reductive cleavage of this critical bond. mdpi.com This activation is significantly more efficient with heme compared to inorganic ferrous iron. nih.gov

Generation and Reactivity of Carbon-Centered Radicals

The cleavage of the endoperoxide bridge initiates a cascade of molecular rearrangements, ultimately generating highly reactive carbon-centered radicals. mdpi.commdpi.com These radicals are potent alkylating agents, capable of reacting with and damaging a wide array of vital parasite biomolecules. acs.orgpsu.edu The formation of these radicals is considered a crucial step in the cytotoxic effects of artemisinins. probes-drugs.org Studies using spin trapping techniques have provided evidence for the formation of secondary carbon-centered radicals from the reaction of artemether with iron(II). iaea.org

Covalent Adduct Formation with Heme and Parasite Biomolecules

A significant consequence of the generation of carbon-centered radicals is the formation of covalent adducts with both heme and various parasite proteins. acs.orgpsu.edu The alkylation of heme by the artemisinin radical leads to the formation of heme-artemisinin adducts. acs.orgresearchgate.netasm.org These adducts are not only a marker of drug activation but are also thought to contribute to the drug's efficacy by inhibiting the parasite's heme detoxification pathway, specifically the formation of hemozoin. mdpi.comresearchgate.net Furthermore, these radicals can alkylate a range of parasite proteins, disrupting their function and contributing to parasite death. nih.govpsu.edu

Molecular Targeting of Plasmodium falciparum PfATP6

Beyond the general alkylating damage, evidence suggests a more specific target for artemisinins: the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), known as PfATP6. nih.govbiorxiv.org It has been proposed that artemisinins inhibit PfATP6, leading to a disruption of calcium homeostasis within the parasite, which is ultimately lethal. nih.govwikipedia.org Studies have shown that mutations in the pfatp6 gene can be associated with in vitro resistance to artemether. nih.govresearchgate.net The interaction is thought to involve the alkylation of PfATP6 by activated artemisinin. biorxiv.org

Molecular Mechanisms of Lumefantrine (B1675429) Activity

Lumefantrine, the slower-acting partner drug in Coartem, has a distinct mechanism of action that complements artemether. drugbank.com Its primary role is to eliminate the residual parasites that may survive the initial onslaught of artemether, thus preventing recrudescence. drugbank.com

The exact molecular mechanism of lumefantrine is not as definitively elucidated as that of artemether, but it is widely believed to interfere with the parasite's heme detoxification process. patsnap.comwikipedia.org During hemoglobin digestion, the parasite polymerizes toxic free heme into an inert crystalline form called hemozoin. patsnap.com Lumefantrine is thought to bind to heme, preventing its polymerization into hemozoin. patsnap.comlshtm.ac.uk This leads to an accumulation of toxic free heme within the parasite, which can cause oxidative damage to cellular membranes and other critical components, ultimately leading to parasite death. patsnap.com Some evidence also suggests that lumefantrine may inhibit nucleic acid and protein synthesis. drugbank.comwikipedia.org

Table 1: Research Findings on the Molecular Mechanisms of Artemether and Lumefantrine

| Component | Mechanism of Action | Key Research Findings |

|---|---|---|

| Artemether | Heme-Mediated Activation | Activated by ferrous heme released during hemoglobin digestion, leading to cleavage of the endoperoxide bridge. nih.govplos.org |

| Generation of Carbon-Centered Radicals | Cleavage of the endoperoxide bridge produces highly reactive carbon-centered radicals. mdpi.commdpi.com | |

| Covalent Adduct Formation | Radicals form covalent adducts with heme and parasite proteins, disrupting their function. acs.orgpsu.eduresearchgate.net | |

| Targeting PfATP6 | Inhibits the parasite's calcium pump, PfATP6, disrupting calcium homeostasis. nih.govwikipedia.org | |

| Anti-Mitochondrial Effects | Causes mitochondrial swelling, depolarization of membrane potential, and increased ROS production. nih.govfrontiersin.orgresearchgate.net | |

| Lumefantrine | Inhibition of Heme Detoxification | Binds to heme and prevents its polymerization into non-toxic hemozoin, leading to the accumulation of toxic free heme. patsnap.comlshtm.ac.uk |

| Inhibition of Nucleic Acid and Protein Synthesis | May also interfere with the synthesis of nucleic acids and proteins in the parasite. drugbank.comwikipedia.org |

Interference with Hemin (B1673052) Detoxification and Hemozoin Formation

The mechanisms of action for the two components of Coartem converge on the parasite's heme metabolism, leading to parasite death.

Lumefantrine: As an aryl-amino alcohol, lumefantrine's primary mechanism involves the inhibition of hemozoin formation. mims.comdrugbank.com It is believed to bind to hemin (the oxidized form of heme), forming a complex that physically prevents the heme molecules from polymerizing into hemozoin crystals. mims.comlshtm.ac.ukdrugbank.comresearchgate.net This action leads to an accumulation of toxic, free heme within the parasite's digestive vacuole. patsnap.compatsnap.com The buildup of free heme causes oxidative damage to cellular membranes and other critical components, ultimately killing the parasite. patsnap.com Studies have directly demonstrated that lumefantrine inhibits hemozoin formation within the parasite cell. nih.govrsc.org While the inhibition of heme detoxification is central, some evidence suggests lumefantrine may have other targets, as it also shows activity against quiescent parasites. researchgate.net

Artemether: Artemether, a derivative of artemisinin, acts through a different, yet related, pathway. Its activity is dependent on the presence of heme. drugbank.comcosector.com The defining feature of artemether is its endoperoxide bridge, which interacts with heme iron in the acidic environment of the parasite's food vacuole. lshtm.ac.ukdrugbank.comcosector.com This interaction cleaves the endoperoxide bridge, generating a cascade of highly reactive and cytotoxic oxygen- and carbon-centered free radicals. lshtm.ac.ukdrugbank.com These radicals then damage a wide range of parasite components through alkylation, including proteins essential for parasite survival. mdpi.com This leads to the inhibition of nucleic acid and protein synthesis, contributing to rapid parasite clearance. mims.comdrugbank.com While artemether's main role is radical generation, some studies suggest that the resulting heme-artemisinin adducts may also contribute to inhibiting hemozoin formation. nih.gov

Comparative Molecular Analysis with Aryl-Amino Alcohol Antimalarials

Lumefantrine belongs to the aryl-amino alcohol class of antimalarials, which also includes quinine (B1679958), mefloquine (B1676156), and halofantrine. rsc.org These compounds share a common structural scaffold and a primary mechanism of inhibiting hemozoin formation. cosector.com However, subtle molecular differences lead to variations in their precise interactions and efficacy.

Computational and in-vitro studies show that like chloroquine (B1663885), lumefantrine binds to hemin and inhibits β-hematin (the synthetic form of hemozoin) crystal growth. rsc.orgcosector.com However, some research indicates a key difference: while 4-aminoquinolines like chloroquine cause an increase in "exchangeable" free heme, aryl methanols like lumefantrine and mefloquine inhibit hemozoin formation without a corresponding increase in this specific heme fraction, suggesting a distinct mode of interaction with heme aggregates. nih.gov

The table below provides a comparative overview of these antimalarials.

| Feature | Lumefantrine | Quinine | Mefloquine | Chloroquine |

| Chemical Class | Aryl-amino alcohol | Aryl-amino alcohol | Aryl-amino alcohol | 4-aminoquinoline |

| Primary Target | Hemozoin formation mims.comdrugbank.com | Hemozoin formation nih.gov | Hemozoin formation nih.gov | Hemozoin formation nih.gov |

| Mechanism | Binds to hemin, preventing polymerization. lshtm.ac.ukcosector.com | Binds to hemin, preventing polymerization. rsc.org | Binds to hemin, preventing polymerization. rsc.org | Forms complex with heme, preventing polymerization. nih.gov |

| Effect on Heme | Accumulation of toxic heme. patsnap.com | Accumulation of toxic heme. nih.gov | Accumulation of toxic heme. nih.gov | Accumulation of toxic heme. nih.gov |

| Resistance Factor | Associated with PfMDR1 mutations/amplification. lshtm.ac.uknih.gov | Associated with PfCRT and PfMDR1 mutations. | Associated with PfMDR1 copy number. plos.org | Primarily PfCRT mutations. nih.gov |

This table is for comparative purposes and based on current research findings.

Synergistic Molecular Interactions within Artemether-Lumefantrine

The combination of artemether and lumefantrine is a prime example of therapeutic synergy, where the combined effect is greater than the sum of the individual parts. This synergy is crucial for the high cure rates and for mitigating the development of drug resistance. lshtm.ac.ukpatsnap.com

Biochemical Basis of Potentiation Between Components

The potentiation between artemether and lumefantrine stems from their complementary pharmacokinetic and pharmacodynamic profiles. drugbank.com

Artemether is a fast-acting, potent schizonticide with a short half-life (approximately 2 hours). mims.comdrugbank.com Its rapid, heme-activated free radical assault causes a swift reduction in the total parasite biomass, leading to prompt symptom relief. drugbank.comdrugbank.com

Lumefantrine is a slower-acting agent with a much longer half-life (3-6 days). mims.comdrugbank.com Its sustained action is critical for eliminating the residual parasites that survive the initial onslaught by artemether. drugbank.comdrugbank.com

This dual-action mechanism ensures that a high concentration of parasites is quickly killed by artemether, while the long-acting lumefantrine "cleans up" the remaining, more resilient parasites, preventing recrudescence. patsnap.comdroracle.ai Furthermore, it has been proposed that a shared resistance mechanism, dependent on the expression of the P. falciparum multidrug-resistance protein 1 (PfMDR1), is responsible for the potentiation between the two components. lshtm.ac.ukcosector.com Changes in PfMDR1 expression or sequence can modulate sensitivity to both drugs, sometimes in opposite directions, making the evolution of resistance to the combination more complex and less likely. nih.gov

Molecular Rationale for Sequential Parasite Clearance

The sequential clearance of parasites by Coartem is a direct consequence of the differing speeds at which the two components act on the parasite.

Initial Rapid Parasite Reduction: Upon administration, artemether is rapidly absorbed and converted to its even more active metabolite, dihydroartemisinin (B1670584) (DHA). mims.comdrugbank.com It quickly enters the parasite-infected red blood cells and, within the parasite's food vacuole, is activated by heme to produce a burst of cytotoxic radicals. drugbank.com This results in a rapid clearing of the majority of the parasite load within the first 24-48 hours. droracle.ai Ultrastructural studies confirm that artemether induces irreversible toxic effects within 5-8 hours of exposure. liverpool.ac.uk

Sustained Elimination of Residual Parasites: Lumefantrine is absorbed and acts more slowly, with its peak concentration and irreversible toxic effects observed after a longer period (effects seen after 3 hours, irreversible after 8-12 hours). mims.comliverpool.ac.uk As the short-lived artemether is cleared from the body, the long-acting lumefantrine remains at therapeutic concentrations. drugbank.com It continues to inhibit hemozoin formation in any surviving parasites, leading to their eventual death and preventing the infection from rebounding. drugbank.comdroracle.ai

This sequential attack, targeting different aspects of parasite viability at different rates, provides a robust molecular basis for the combination's high efficacy and its role in combating drug resistance.

Research on Antimalarial Drug Resistance Mechanisms

Molecular Determinants of Artemisinin (B1665778) Resistance

Artemisinin and its derivatives are characterized by their rapid parasite-clearing capabilities. Resistance to this class of drugs is clinically defined by a delayed parasite clearance time following treatment. who.intnih.gov At the molecular level, this resistance is primarily linked to mutations in the P. falciparum Kelch13 (PfK13) gene, which leads to a series of cellular adaptations that allow the parasite to better withstand the drug's effects.

Genetic Polymorphisms in Plasmodium falciparum Kelch13 (PfK13) Propeller Domain

Mutations within the propeller domain of the PfK13 protein are the principal molecular markers of artemisinin resistance. malariaworld.orgmalariaworld.orgnih.gov These genetic polymorphisms are strongly associated with the delayed parasite clearance phenotype observed in patients. who.intnih.gov The Kelch13 protein is involved in crucial cellular processes, including the endocytosis of hemoglobin, which is essential for parasite growth and the activation of artemisinin. nih.govradboudumc.nl

Several key mutations in the PfK13 propeller domain have been identified and validated as markers for artemisinin resistance. The C580Y mutation is one of the most widespread and confers a high degree of resistance. malariaworld.orgmalariaworld.org Other significant mutations include R539T, I543T, and Y493H. malariaworld.orgmalariaworld.org To date, over 260 non-synonymous mutations have been reported in the PfK13 gene, although not all are associated with resistance. who.int The specific mutations and their prevalence can vary geographically, with certain mutations being more common in specific regions of Southeast Asia and, more recently, Africa. who.intnih.govresearchgate.net

Validated PfK13 Propeller Domain Mutations Associated with Artemisinin Resistance

| Mutation | Geographic Prevalence (Historically) | Impact on Resistance |

|---|---|---|

| C580Y | Greater Mekong Subregion (especially western border of Thailand, Cambodia, Laos, and Vietnam) nih.govresearchgate.net | High degree of resistance malariaworld.orgmalariaworld.org |

| R539T | Cambodia malariaworld.orgnih.gov | Confirmed marker of resistance malariaworld.org |

| I543T | Cambodia malariaworld.org | Confirmed marker of resistance malariaworld.org |

| Y493H | Cambodia malariaworld.orgnih.gov | Confirmed marker of resistance malariaworld.org |

| F446I | Southeast Asia, recently detected in West Africa nih.govfrontiersin.org | Associated with slow parasite clearance nih.gov |

| R561H | Rwanda nih.gov | Associated with delayed parasite clearance nih.gov |

Investigating the Role of Other Parasite Genes in Resistance Development

While PfK13 mutations are the primary drivers of artemisinin resistance, research has indicated that other parasite genes may also contribute to a resistant phenotype, albeit to a lesser extent. nih.gov In some instances, delayed parasite clearance has been observed in parasites lacking PfK13 mutations, suggesting the involvement of alternative resistance mechanisms. nih.gov

In vitro studies have identified mutations in genes such as coronin, which is involved in actin binding, in artemisinin-resistant parasite lines. nih.gov Other genes that have been implicated, though their roles are not as well-defined as PfK13, include pfubp1 and pfap2mu, which are thought to be involved in protein dynamics and intracellular trafficking. nih.gov These findings highlight that the genetic basis of artemisinin resistance can be complex and may involve a network of interacting genes.

Cellular Adaptations Underlying Delayed Parasite Clearance

The genetic mutations in PfK13 and other associated genes translate into specific cellular adaptations that enable the parasite to survive exposure to artemisinin. A key mechanism is the reduced rate of hemoglobin uptake and digestion by the parasite. radboudumc.nlnih.gov Since the activation of artemisinin is dependent on the iron released from the breakdown of heme within the parasite's digestive vacuole, a reduction in this process leads to less active drug and, consequently, reduced parasite killing. radboudumc.nl

This reduced endocytosis of hemoglobin is a direct consequence of the altered function of the mutated PfK13 protein. radboudumc.nl Furthermore, artemisinin-resistant parasites exhibit a form of quiescence or dormancy, particularly in the early 'ring' stage of their intra-erythrocytic development. nih.govresearchgate.net This slowed metabolic state allows them to withstand the short-term exposure to the drug. nih.gov The resistance is stage-specific, with the ring stage being the primary target of this protective mechanism. who.intnih.gov

Molecular Basis of Lumefantrine (B1675429) Resistance

Lumefantrine, the partner drug in Coartem, has a longer half-life and is crucial for clearing the residual parasites that may survive the initial artemisinin onslaught. Resistance to lumefantrine is a growing concern and is primarily associated with genetic variations in the Plasmodium falciparum multidrug resistance protein 1 (Pfmdr1) gene.

Role of Plasmodium falciparum Multidrug Resistance Protein 1 (Pfmdr1)

The Pfmdr1 gene encodes a transporter protein, P-glycoprotein homologue 1 (Pgh-1), located on the membrane of the parasite's digestive vacuole. frontiersin.orgnih.govnih.gov This transporter plays a role in modulating the parasite's susceptibility to various antimalarial drugs by influencing their intracellular accumulation. nih.gov Both single nucleotide polymorphisms (SNPs) and an increase in the copy number of the pfmdr1 gene have been linked to reduced susceptibility to lumefantrine. scispace.combohrium.com

Specific SNPs in pfmdr1 are associated with altered responses to lumefantrine. The selection of parasites carrying the N86, 184F, and D1246 alleles has been observed following treatment with artemether-lumefantrine. scispace.comki.se The presence of these alleles is considered a marker of tolerance or emerging resistance to lumefantrine. scispace.comresearchgate.net An increased number of copies of the pfmdr1 gene has also been shown to decrease the parasite's susceptibility to lumefantrine. scispace.comoup.comsemanticscholar.org

Key Pfmdr1 Polymorphisms and Their Association with Lumefantrine Susceptibility

| Polymorphism | Effect on Lumefantrine Susceptibility | Observed Selection |

|---|---|---|

| N86 allele | Associated with tolerance/reduced susceptibility scispace.comnih.gov | Selected for after artemether-lumefantrine treatment scispace.comresearchgate.net |

| 184F allele | Associated with tolerance/reduced susceptibility nih.gov | Selected for, often in combination with N86, after treatment researchgate.netnih.gov |

| D1246 allele | Associated with tolerance ki.se | Selected for after artemether-lumefantrine treatment ki.se |

| Increased Gene Copy Number | Decreased susceptibility scispace.comoup.comsemanticscholar.org | Post-treatment selection observed oup.com |

Influence of PGH-1 Expression and Mutations

The expression level and the specific mutations present in the Pgh-1 protein, encoded by the pfmdr1 gene, directly impact the efficacy of lumefantrine. Increased expression of Pgh-1, often resulting from gene amplification, is associated with resistance to multiple drugs, including mefloquine (B1676156) and lumefantrine. frontiersin.orgnih.gov This increased expression is thought to enhance the transport of the drug away from its target site within the parasite.

Mutations in Pgh-1 can alter its substrate specificity and transport efficiency, thereby affecting drug susceptibility. anu.edu.au The interplay between specific Pgh-1 mutations and the level of its expression can lead to a complex landscape of drug resistance profiles. For instance, certain mutations might confer a fitness advantage to the parasite in the presence of lumefantrine, leading to their selection in treated populations. iddo.org The continued monitoring of both pfmdr1 copy number and the prevalence of key SNPs is therefore essential for tracking the evolution of lumefantrine resistance.

Association with Plasmodium falciparum Chloroquine (B1663885) Resistance Transporter (Pfcrt) Haplotypes

The Plasmodium falciparum chloroquine resistance transporter (Pfcrt) is a protein located on the parasite's digestive vacuole membrane and is a primary determinant of chloroquine resistance. malariaworld.org While mutations in the pfcrt gene, particularly the K76T mutation (a change from lysine to threonine at codon 76), are strongly associated with chloroquine resistance, they have a more complex and often opposing relationship with lumefantrine susceptibility. nih.gov

Research has shown that treatment with artemether-lumefantrine tends to select for the wild-type pfcrt K76 allele, which is associated with chloroquine sensitivity. elsevierpure.com This is because parasites carrying the mutant pfcrt 76T allele, which confers chloroquine resistance, often exhibit increased susceptibility to lumefantrine. In vitro studies have demonstrated that isogenic parasite lines with the K76T mutation have a significantly lower 50% inhibitory concentration (IC50) for lumefantrine, indicating greater sensitivity to the drug.

Conversely, the presence of the wild-type pfcrt K76 allele has been linked to a reduced sensitivity to lumefantrine and has been identified as a risk factor for artemether-lumefantrine treatment failure in some studies. malariagen.netnih.gov For instance, a study in Kenya associated the CVMNK haplotype of pfcrt (which contains the K76 allele) with treatment failures. researchgate.net The selection of the pfcrt K76 allele in recurrent infections following artemether-lumefantrine treatment has been observed in various malaria-endemic regions, including Tanzania and Mali. elsevierpure.com

This opposing selective pressure between chloroquine and lumefantrine on the pfcrt gene has significant implications for malaria treatment policies. The widespread use of artemether-lumefantrine can lead to a parasite population that is more susceptible to chloroquine, potentially allowing for the reintroduction of this older, cheaper drug in some areas. elsevierpure.com

Table 1: Association of Pfcrt Haplotypes with Lumefantrine Susceptibility

| Pfcrt Haplotype/Allele | Associated Phenotype | Effect on Lumefantrine Susceptibility | Selected by Artemether-Lumefantrine Treatment |

|---|---|---|---|

| K76 (Wild-type) | Chloroquine Susceptible | Decreased | Yes |

| 76T (Mutant) | Chloroquine Resistant | Increased | No |

| CVMNK (Wild-type haplotype) | Chloroquine Susceptible | Associated with treatment failure in some studies | Yes |

| CVIET (Mutant haplotype) | Chloroquine Resistant | Increased susceptibility | No |

Interplay of Resistance Mechanisms to Artemether-Lumefantrine

Resistance to artemether-lumefantrine is a complex phenomenon that involves the interplay of multiple genetic factors, primarily affecting the individual components of the drug combination.

While resistance to artemether (B1667619) and lumefantrine is generally driven by distinct genetic markers, some evidence suggests potential for shared or interacting pathways. The P. falciparum multidrug resistance protein 1 (Pfmdr1), another transporter on the digestive vacuole membrane, plays a crucial role in modulating susceptibility to both artemisinins and quinoline drugs like lumefantrine. asm.org Studies have shown a significant positive co-expression of pfcrt and pfmdr1 genes in vivo, both before and during artemether-lumefantrine treatment, suggesting related physiological roles that may be important for the parasite's response to drug pressure. malariaworld.orgnih.gov

Increased copy number of the pfmdr1 gene is a known mechanism of resistance to mefloquine and has also been associated with decreased efficacy of lumefantrine. Although less common in Africa, increased pfmdr1 copy number can reduce susceptibility to both components of Coartem to some extent.

The genetic markers associated with artemether-lumefantrine susceptibility often show opposing selection patterns with other antimalarials, particularly those in the aminoquinoline class. As mentioned, artemether-lumefantrine selects for the pfcrt K76 and pfmdr1 N86 wild-type alleles. elifesciences.org In contrast, treatment with artesunate-amodiaquine selects for the mutant pfcrt 76T and pfmdr1 86Y alleles, which are associated with amodiaquine and chloroquine resistance. nih.govelifesciences.org

This dynamic suggests a fitness cost associated with these mutations in the absence of specific drug pressure. The re-emergence of chloroquine-sensitive parasites in areas with high artemether-lumefantrine usage is a prime example of this phenomenon. elsevierpure.com The table below summarizes the contrasting selection pressures on key genetic markers.

Table 2: Cross-Resistance Dynamics of Key Genetic Markers

| Genetic Marker | Selected by Artemether-Lumefantrine | Selected by Amodiaquine/Chloroquine | Associated Resistance |

|---|---|---|---|

| Pfcrt K76 (Wild-type) | Yes | No | Reduced Lumefantrine Susceptibility |

| Pfcrt 76T (Mutant) | No | Yes | Chloroquine, Amodiaquine |

| Pfmdr1 N86 (Wild-type) | Yes | No | Reduced Lumefantrine Susceptibility |

| Pfmdr1 86Y (Mutant) | No | Yes | Chloroquine, Amodiaquine |

Molecular Epidemiology and Surveillance of Drug Resistance

Monitoring the prevalence and spread of molecular markers of resistance is crucial for informing malaria treatment policies and detecting early signs of treatment failure.

The widespread adoption of artemether-lumefantrine as a first-line therapy, particularly in sub-Saharan Africa, has led to a significant shift in the geographic distribution of pfcrt and pfmdr1 alleles. Longitudinal studies in countries like Tanzania and Mali have documented a marked increase in the prevalence of the pfcrt K76 and pfmdr1 N86 alleles following the implementation of artemether-lumefantrine. Concurrently, the prevalence of the chloroquine-resistance conferring alleles pfcrt 76T and pfmdr1 86Y has significantly declined in these regions.

In South Africa, a longitudinal survey conducted between 2001 and 2018 in Mpumalanga Province showed that parasites carrying the mdr86N and crt76K alleles were strongly selected for, nearing fixation by 2018. In Mozambique, the prevalence of the pfmdr1 N86 allele increased from 19.5% in 2003–2005 to 73.2% in 2010–2012 after the introduction of ACTs.

While the primary markers for artemisinin resistance, mutations in the pfk13 gene, have been a major concern in Southeast Asia, their prevalence in Africa has been historically low. However, recent reports have confirmed the independent emergence of artemisinin partial resistance in Eritrea, Rwanda, and Uganda, necessitating vigilant surveillance across the continent.

Modern molecular techniques have revolutionized the surveillance of antimalarial drug resistance. Genomic and transcriptomic approaches provide powerful tools to track the spread of known resistance markers and to identify novel genetic determinants of resistance.

Genomic Surveillance: Whole-genome sequencing (WGS) and targeted amplicon deep sequencing are increasingly used for large-scale molecular surveillance. These methods allow for the comprehensive analysis of known resistance genes like pfcrt, pfmdr1, and pfk13, as well as the discovery of new mutations associated with reduced drug susceptibility. For instance, genomic surveillance in Mozambique, a country with a high malaria burden, has been used to identify genomic regions under positive selection that may be associated with artemether-lumefantrine pressure. Selective whole-genome amplification (SWGA) is a technique that enhances the parasite DNA from clinical samples, enabling robust genomic analysis even from samples with low parasitemia.

Transcriptomic Surveillance: RNA sequencing (RNA-seq) provides insights into the parasite's response to drug pressure by analyzing gene expression profiles. Transcriptomic studies have been employed to understand the mechanisms of artemisinin resistance, revealing that it is associated with broad transcriptional changes in various biological pathways, including the unfolded protein response. In the context of lumefantrine, in vitro studies have shown that transient drug tolerance is associated with major changes in the expression of numerous genes, including transporters like pfmdr1 and genes involved in fatty acid metabolism. Single-cell RNA sequencing (scRNA-seq) is also being used to dissect the complex immune responses during malaria infection and treatment.

These advanced molecular surveillance strategies are essential for providing timely data to national malaria control programs, enabling them to adapt treatment guidelines and implement strategies to mitigate the spread of drug-resistant malaria.

Development of Molecular Markers for Early Resistance Detection

The ability to detect antimalarial drug resistance at an early stage is crucial for implementing effective public health interventions and preserving the utility of current therapies. Research has identified several key molecular markers associated with reduced susceptibility to the components of Coartem.

For the artemisinin derivative, artemether, mutations in the propeller domain of the P. falciparum Kelch 13 (pfk13) gene are the primary molecular markers of resistance. nih.govacs.org These mutations are strongly correlated with delayed parasite clearance following treatment with artemisinin-based combination therapies (ACTs). nih.govpatsnap.com While a multitude of pfk13 mutations have been identified, specific ones, such as C580Y, R539T, and Y493H, are validated markers for artemisinin resistance, particularly in Southeast Asia. nih.govpatsnap.com Surveillance programs now routinely use sequencing of the pfk13 gene to track the emergence and spread of artemisinin resistance. mmv.org

Resistance to the partner drug, lumefantrine, is more complex and is associated with polymorphisms in the P. falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance protein 1 (pfmdr1) genes. nih.govbohrium.com Studies have shown that treatment with artemether-lumefantrine can select for parasites with specific alleles of these genes. For instance, an increase in the prevalence of the pfmdr1 N86 allele and certain pfmdr1 haplotypes has been observed in parasites from patients with recurrent infections after Coartem treatment. nih.govacs.org Similarly, the selection of the pfcrt K76 allele (wild type) has also been noted post-treatment. nih.gov The co-expression of pfmdr1 and pfcrt suggests a coordinated response of the parasite to drug pressure. acs.orgwikipedia.org These markers, while not as definitive as pfk13 for artemisinin, are valuable tools for monitoring parasite populations for decreased lumefantrine susceptibility. nih.gov

Interactive Table: Key Molecular Markers for Coartem Resistance

| Gene | Mutation/Allele | Associated Drug Component | Significance |

|---|---|---|---|

| pfk13 | C580Y, R539T, Y493H | Artemether | Validated markers of artemisinin partial resistance, associated with delayed parasite clearance. nih.govpatsnap.com |

| pfmdr1 | N86, 184F, D1246 | Lumefantrine | Selection of these alleles is associated with recurrent infections after artemether-lumefantrine treatment. bohrium.com |

Strategies to Mitigate and Overcome Drug Resistance

The rise of drug-resistant malaria necessitates a multi-pronged approach to preserve the effectiveness of current treatments and develop new therapeutic strategies.

Academic Rationale for Combination Therapy in Resistance Prevention

The use of two or more drugs with different mechanisms of action is a fundamental strategy to delay the development of drug resistance. acs.org Artemisinin-based combination therapies (ACTs), such as Coartem, are designed based on this principle. acs.org The rationale is that the probability of a parasite simultaneously developing spontaneous resistance to two drugs with different targets is significantly lower than for a single drug.

Artemether and lumefantrine exhibit synergistic antimalarial activity. nih.gov Artemether is a fast-acting derivative of artemisinin that rapidly reduces the parasite biomass in the initial stages of treatment. nih.govnih.gov It has a short half-life, which necessitates its combination with a longer-acting partner drug. wikipedia.org Lumefantrine has a much longer half-life (3-6 days) and acts to eliminate the remaining parasites, preventing recrudescence. nih.govwikipedia.org This complementary pharmacokinetic profile ensures that parasites are exposed to effective drug concentrations for a sufficient duration, minimizing the window for the selection of resistant mutants. acs.org The rapid parasite clearance by artemether reduces the number of parasites that are exposed to the slowly eliminated lumefantrine, thereby decreasing the selective pressure for the development of resistance to the partner drug. nih.gov

Research into Novel Non-Artemisinin Partner Drugs

To combat the threat of resistance to both artemisinin and existing partner drugs, there is an urgent need for a new generation of antimalarials. Research is actively exploring novel non-artemisinin compounds that can be partnered with artemisinin derivatives or used in new non-artemisinin-based combinations.

Several promising candidates are in the clinical development pipeline. One such example is ganaplacide (formerly KAF156), which is being developed in combination with a new formulation of lumefantrine. acs.org A Phase 2 study of the ganaplacide/lumefantrine combination has shown high efficacy in children with uncomplicated malaria. nih.gov Another novel compound, cipargamin (KAE609), has a fast-acting mechanism and is being investigated for the treatment of severe malaria. acs.org Other compounds in development include M5717 (previously DDD107498), an inhibitor of the translational elongation factor 2, and INE963 , which has a novel mechanism of action. nih.govacs.org The development of these new partner drugs is crucial for the future of malaria treatment, offering the potential for new combination therapies that can overcome existing resistance mechanisms.

Investigating Alternative Antimalarial Chemotypes within Drug Discovery Pipelines

The long-term strategy for combating drug resistance relies on the discovery and development of antimalarials with entirely new chemical structures (chemotypes) and novel mechanisms of action. This approach aims to circumvent existing resistance pathways and provide effective treatments against multidrug-resistant parasites.

Several innovative chemotypes are currently under investigation:

Spiroindolones : This class of compounds, which includes the clinical candidate cipargamin (NITD609) , acts by targeting the P. falciparum P-type cation-transporter ATPase4 (PfATP4). nih.govnih.gov This protein is involved in maintaining sodium ion homeostasis in the parasite, and its inhibition leads to rapid parasite death. nih.gov The novel mechanism of action makes spiroindolones effective against parasites resistant to current antimalarials. nih.govwikipedia.org

Imidazolopiperazines : This is another novel class of antimalarials with a promising candidate, ganaplacide (KAF156) , in clinical development. asm.orgnih.gov Imidazolopiperazines have demonstrated activity against various stages of the parasite's life cycle and are effective against artemisinin-resistant strains. asm.org

Dihydroorotate Dehydrogenase (DHODH) Inhibitors : This class of compounds targets a crucial enzyme in the parasite's pyrimidine biosynthesis pathway. nih.govpatsnap.com As the parasite cannot salvage pyrimidines from the host, inhibiting this pathway is lethal. patsnap.comDSM265 is a well-characterized DHODH inhibitor that has shown efficacy in clinical studies. nih.govacs.org

The exploration of these and other novel chemotypes is essential for populating the drug discovery pipeline with the next generation of antimalarials that can be deployed to counter the evolving threat of drug resistance. nih.gov

Interactive Table: Novel Antimalarial Chemotypes in Development

| Chemotype | Example Compound | Mechanism of Action |

|---|---|---|

| Spiroindolones | Cipargamin (NITD609) | Inhibition of PfATP4, a sodium ion transporter. nih.govnih.gov |

| Imidazolopiperazines | Ganaplacide (KAF156) | Novel mechanism, active against multiple parasite stages. asm.orgnih.gov |

Chemical Synthesis and Derivatization Research

Advances in Artemisinin (B1665778) Synthesis

Artemisinin is a structurally complex sesquiterpene lactone containing a unique 1,2,4-trioxane (B1259687) ring, which is crucial for its therapeutic activity. Its intricate structure presents a significant synthetic challenge. While direct extraction from the Artemisia annua plant is a primary source, its fluctuating supply and cost have driven extensive research into both total and semi-synthetic production routes. nih.govgoogle.com

Total synthesis, the complete chemical synthesis from simple, commercially available precursors, offers a potential alternative to agricultural sourcing. Although numerous total syntheses of artemisinin have been accomplished, they have historically been too long and costly for industrial-scale production. google.comrsc.org Early routes were lauded for their chemical ingenuity but were not practical for large-scale supply due to high costs associated with long reaction sequences and expensive starting materials. google.com

| Lead Researcher/Group | Starting Material | Key Steps/Features | Number of Steps | Reference |

|---|---|---|---|---|

| Schmid and Hofheinz (1983) | (–)-Isopulegol | First total synthesis, established a key photooxygenation and acid-mediated cyclization sequence. | 13 | rsc.org |

| Avery et al. (1992) | (–)-Isopulegol | Utilized an ozonolysis reaction to form the peroxide ring. | 14 | mdpi.com |

| Cook and coworkers (2012) | Cyclohexenone | A highly concise route featuring a novel [4+2] cycloaddition to form the lactone ring. At the time, it was the shortest synthesis reported. | 6 | rsc.orgacs.org |

Despite these advances, total synthesis has not yet become a commercially viable method for producing artemisinin, primarily due to the complexity and cost still involved. rsc.orgfrontiersin.org

Semi-synthesis, which uses a readily available natural precursor, has emerged as the most practical and economically feasible alternative to purely agricultural production. This approach typically starts with artemisinic acid, a more abundant and easily extractable compound from Artemisia annua that lacks the crucial endoperoxide ring. rsc.orgnih.gov A major breakthrough in this field was the development of engineered yeast (Saccharomyces cerevisiae) strains capable of producing high titers of artemisinic acid through fermentation. nih.govfrontiersin.org

The conversion of artemisinic acid to artemisinin is a multi-step chemical process that mimics the final stages of the plant's own biosynthetic pathway. rsc.org

Key Steps in Semi-Synthesis from Artemisinic Acid:

Reduction: The exocyclic double bond of artemisinic acid is stereoselectively reduced to yield dihydroartemisinic acid (DHAA). acs.orgresearchgate.net

Photooxidation: DHAA undergoes a photochemical reaction with singlet oxygen (¹O₂) to form a key hydroperoxide intermediate. This step is critical and often employs a photosensitizer like tetraphenylporphyrin (B126558) (TPP). mdpi.comgoogle.com

Acid-Catalyzed Cascade: The hydroperoxide intermediate, in the presence of acid (e.g., trifluoroacetic acid) and triplet oxygen (³O₂), undergoes a complex reaction cascade, including a Hock cleavage and cyclization, to form the final artemisinin structure. mdpi.comgoogle.com

Synthetic Chemistry of Artemether (B1667619)

Artemether (the methyl ether of dihydroartemisinin) is a more oil-soluble and potent derivative of artemisinin. Its synthesis is a two-step process starting from artemisinin, which itself can be from either natural extraction or semi-synthesis.

The standard synthesis of artemether involves two main transformations:

Reduction of Artemisinin: The lactone carbonyl group of artemisinin is reduced to a lactol (a cyclic hemiacetal). Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this step, producing dihydroartemisinin (B1670584) (DHA). researchgate.netrsc.org

Etherification of Dihydroartemisinin: The hydroxyl group of the intermediate DHA is then converted to a methyl ether. This reaction is typically acid-catalyzed, using methanol (B129727) as both the reagent and solvent. researchgate.netgoogle.com

| Parameter | Conventional Method | Optimized/Green Method | Reference |

|---|---|---|---|

| Reaction Type | Two-step, batch process with intermediate isolation. | One-pot synthesis; continuous flow systems. | researchgate.netrsc.org |

| Reducing Agent | Sodium borohydride (NaBH₄) or DIBAL-H. | Sodium borohydride (NaBH₄) with optimized conditions. | rsc.org |

| Etherification Catalyst | Lewis acids (e.g., BF₃·Et₂O), mineral acids. | Solid acid catalysts (e.g., Cellulose (B213188) Sulfuric Acid). | rsc.orgrsc.org |

| Solvents | Dichloromethane (B109758), Benzene (B151609). | Methanol, Ethanol (B145695), Methyl Acetate. | researchgate.netrsc.org |

| Overall Yield (from Artemisinin) | Variable, often lower. | 70-93.5% reported in optimized processes. | google.comacs.org |

"Green chemistry" principles have been increasingly applied to the synthesis of artemether to reduce environmental impact and cost. worktribe.com This includes the development of one-pot syntheses that avoid the isolation of the DHA intermediate, thereby reducing solvent use and waste. rsc.orgrsc.org

A notable green approach utilizes a biodegradable, solid acid catalyst, cellulose sulfuric acid (CellSA), in combination with sodium borohydride. rsc.orgrsc.org This system facilitates a one-pot conversion of artemisinin to artemether or arteether (B1665780) in high yields. rsc.orgresearchgate.net The solid catalyst is easily recovered and can be reused, and the process avoids hazardous solvents like benzene and corrosive Lewis acids. rsc.org Other improvements include replacing solvents like dichloromethane with more environmentally friendly options such as methyl acetate. researchgate.net Researchers have also demonstrated that using crude plant extracts containing both the DHAA precursor and chlorophyll (B73375) (as a natural photosensitizer) can directly yield artemisinin, further streamlining the process and reducing waste. mpg.dempg.de

Synthesis of Lumefantrine (B1675429) and its Analogues

Lumefantrine is a synthetic aryl amino alcohol derivative, first synthesized as part of the Chinese Project 523, a research program aimed at discovering new antimalarial drugs. wikipedia.org Its synthesis is a multi-step process starting from basic industrial chemicals.

The most common synthetic routes start with a fluorene (B118485) derivative. One established industrial process involves several key transformations:

Friedel-Crafts Acylation: A fluorene core, such as 2,7-dichlorofluorene, is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net

Reduction & Amination: The resulting ketone is reduced, and the chloro group is substituted with dibutylamine. In some optimized processes, this is achieved via a "one-pot" reaction that includes reduction, amination, and subsequent condensation. researchgate.netresearchgate.net

Knoevenagel Condensation: The fluorene intermediate is then condensed with 4-chlorobenzaldehyde (B46862) in the presence of a base (e.g., sodium hydroxide) to install the chlorobenzylidene moiety, yielding the final lumefantrine molecule. researchgate.netderpharmachemica.com

Process development has focused on improving throughput and safety, such as developing one-pot procedures to eliminate the need to isolate reactive intermediates like epoxides. researchgate.net

Research into lumefantrine analogues aims to improve its physicochemical properties or explore new biological activities. This often involves modifying the side chains or the core aromatic structure. For instance, selenium-containing analogues of lumefantrine have been synthesized and evaluated for antimicrobial activity. wikipedia.orgresearchgate.net Other work has focused on creating polymer-drug conjugates or nitric oxide-releasing derivatives to potentially enhance drug delivery or introduce new mechanisms of action. humanjournals.comup.ac.za

Development of New Chemical Routes for Lumefantrine Production

The manufacturing process for lumefantrine, a key component of Coartem, has been a subject of research to improve efficiency and purity. An improved manufacturing process was developed that reworks the conversion of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol. researchgate.net This involved creating a one-pot process that circumvents the need to isolate the epoxide intermediate, 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane. researchgate.netresearchgate.net

One documented synthetic route involves the following key steps:

A Friedel-Crafts reaction is performed on a fluorene compound with chloroacetyl chloride in the presence of anhydrous aluminum chloride. google.com

This is followed by a reduction reaction using sodium borohydride. google.com

A subsequent substitution reaction with n-butylamine is carried out. google.com

A condensation reaction with p-chlorobenzaldehyde occurs in the presence of an alkali. google.com

The final step is a substitution reaction to yield the lumefantrine molecule. google.com

Another described method for preparing lumefantrine involves reacting 1-(2, 7-dichloro-9 H-fluren-4-yl)-2-(dibutyl amino) ethanol with para-chlorobenzaldehyde in a methanol solution containing sodium hydroxide. newdrugapprovals.orgderpharmachemica.com The mixture is refluxed, and upon cooling, the lumefantrine product precipitates and can be isolated by filtration. derpharmachemica.com

Patented methods also describe the synthesis of lumefantrine isomers. One such method starts with 2,7-dichloro-fluoren-4-one oxirane, which undergoes a selective ring-opening reaction, followed by substitution, deprotection, and condensation reactions to produce high-purity lumefantrine isomers. google.com These isomers are considered important reference substances for the quality control of the bulk drug. google.com

| Synthetic Route Overview | Key Reactions | Starting Materials | Reference |

| Improved One-Pot Process | Conversion without intermediate isolation | 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | researchgate.netresearchgate.net |

| Multi-Step Synthesis | Friedel-Crafts, Reduction, Substitution, Condensation | Fluorene derivative, chloroacetyl chloride, p-chlorobenzaldehyde | google.com |

| Condensation Method | Condensation Reaction | 1-(2, 7-dichloro-9 H-fluren-4-yl)-2-(dibutyl amino) ethanol, para-chlorobenzaldehyde | newdrugapprovals.orgderpharmachemica.com |

| Isomer Synthesis | Selective Ring-Opening, Substitution, Deprotection, Condensation | 2,7-dichloro-fluoren-4-one oxirane | google.com |

Synthesis and Characterization of Novel Lumefantrine Analogues with Modified Activity

Research has extended to the synthesis of novel analogues of lumefantrine to explore modified activities and properties. During the process development of lumefantrine, several related substances have been identified, synthesized, and characterized using spectral data from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). researchgate.netderpharmachemica.comderpharmachemica.com

In one study, six such related substances were synthesized and characterized. derpharmachemica.comderpharmachemica.com These analogues include molecules with modifications to the amine group (e.g., diethylamino instead of dibutylamino) or the position of the chloro-substituent on the benzylidene ring. derpharmachemica.com For example, the synthesis of 1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(diethylamino)ethanol was achieved through the condensation of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl) ethanol with diethylamine (B46881) and p-chlorobenzaldehyde. derpharmachemica.com

Other research has focused on creating prodrugs to enhance drug delivery. Nitric oxide derivatives of lumefantrine have been synthesized by linking lumefantrine to poly(dichlorophosphazenes) via a spacer. humanjournals.com These polymer-linked analogues are designed for targeted drug delivery and prolonged action. humanjournals.com The synthesis of these polymer-drug conjugates involved using spacers like methyl 4-aminobenzoate (B8803810) and glycine (B1666218) methyl ester. humanjournals.com

Additionally, novel selenium-containing lumefantrine analogues have been designed and synthesized. researchgate.net A series of 1-(9-benzylidene-2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol compounds were created via a Knoevenagel condensation of 1-(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol with various substituted aromatic aldehydes. researchgate.net These new compounds were characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data. researchgate.net

| Analogue Type | Synthetic Approach | Purpose/Modification | Reference |

| Process-Related Substances | Condensation with varied amines/aldehydes | Impurity profiling and characterization | derpharmachemica.comderpharmachemica.com |

| Nitric Oxide Derivatives | Linkage to poly(dichlorophosphazenes) polymer | Targeted delivery and prolonged action | humanjournals.com |

| Selenium-Containing Analogues | Knoevenagel condensation | Introduction of a selenium moiety | researchgate.net |

Research on Novel Chemical Forms and Formulations (non-clinical focus)

Development of Modified Artemether-Lumefantrine Formulations for Enhanced Stability (e.g., shelf life improvement)

The standard formulation of artemether-lumefantrine has a recognized limited shelf-life, often around 24 months, which necessitates efficient distribution and storage infrastructures. nih.gov This has prompted research into more stable formulations. Stability studies conducted under long-term (30°C/75%RH) and accelerated conditions have shown that while lumefantrine is quite stable, artemether can experience slight degradation. who.int

To address these stability challenges, advanced drug delivery systems are being explored. One approach is the development of artemether and lumefantrine co-loaded nanostructured lipid carriers (NLCs). tandfonline.com These NLCs have demonstrated high encapsulation efficiency for both lipophilic drugs—84% for artemether and 79% for lumefantrine—which can protect the active ingredients from degradation. tandfonline.com

Another promising strategy is the use of self-nanoemulsifying drug delivery systems (SNEDDSs). imrpress.com These systems are designed to improve the solubility and bioavailability of lipophilic drugs. Formulations developed with natural oils like avocado and olive oil have shown favorable characteristics. imrpress.com The stability of these nanoemulsions is a key feature; formulations have exhibited zeta potential values greater than -30 mV, which is indicative of significant physical stability. imrpress.com

| Formulation Technology | Key Feature for Stability | Observed Outcome | Reference |

| Nanostructured Lipid Carriers (NLCs) | High encapsulation efficiency | 84% for artemether, 79% for lumefantrine | tandfonline.com |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDSs) | High zeta potential | Values > -30 mV, suggesting significant stability | imrpress.com |

| Standard Tablet Stability Testing | Controlled storage conditions | Lumefantrine is stable; artemether shows slight degradation | who.int |

Research on Dispersible Formulation Chemistry and its Impact on Drug Release Properties

To improve administration, particularly in pediatric populations, significant research has gone into developing dispersible tablet formulations of artemether-lumefantrine. researchgate.netasm.orgasm.org The commercially available Coartem® Dispersible was specifically developed to disperse rapidly in a small amount of water, overcoming the challenges of crushing standard tablets. researchgate.net

The chemistry of these dispersible tablets involves the use of super disintegrants. Research has shown the successful preparation of dispersible tablets by direct compression using co-processed super disintegrants containing crospovidone and sodium starch glycolate. pharmacreations.com Other excipients commonly used in these formulations include microcrystalline cellulose, polysorbate 80, and magnesium stearate. who.int

The formulation chemistry directly impacts drug release. In vitro drug release studies on NLCs showed a biphasic release pattern, with 63% of artemether and 45% of lumefantrine released over 30 hours. tandfonline.com This differential release is considered advantageous, as the rapid release of artemether reduces the initial parasite burden, while the slower release of lumefantrine clears remaining parasites. tandfonline.com

Research into SNEDDSs also demonstrated enhanced drug release for both artemether and lumefantrine compared to the commercial product. imrpress.com Studies using a simulated gastrointestinal tract environment showed that SNEDDSs made with avocado and olive oils had the highest percentage of drug release. imrpress.com

Furthermore, taste-masking technologies have been integrated into dispersible formulations. One study used hot-melt extrusion to create a solid dispersion of artemether with the polymer Kollicoat® Smartseal 30D. innovareacademics.in This formulation showed no drug release in simulated salivary fluid (pH 6.8) but did release the drug in simulated gastric fluid (0.1N HCl), indicating effective taste-masking without compromising gastric release. innovareacademics.in

| Formulation Approach | Key Chemical Components/Excipients | Impact on Drug Release | Reference |

| Dispersible Tablets | Crospovidone, Sodium Starch Glycolate | Rapid disintegration | pharmacreations.com |

| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids | Biphasic release: 63% artemether, 45% lumefantrine over 30h | tandfonline.com |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDSs) | Natural oils (avocado, olive), surfactants, co-surfactants | Enhanced release compared to commercial product | imrpress.com |

| Taste-Masked Dispersible Tablets | Kollicoat® Smartseal 30D (polymer) | No release in simulated saliva; release in simulated gastric fluid | innovareacademics.in |

Structural and Molecular Interaction Studies

High-Resolution Structural Characterization of Artemether (B1667619) and Lumefantrine (B1675429)

The three-dimensional architecture and solid-state properties of artemether and lumefantrine have been extensively investigated using a suite of high-resolution analytical techniques. These studies are crucial for understanding the physicochemical behavior of the individual drug substances.

Single crystal X-ray diffraction (SCXRD) provides definitive information on the molecular structure and packing of crystalline materials.

For lumefantrine , single crystals have been successfully grown and analyzed. scielo.org.zaresearchgate.netresearchgate.net The compound crystallizes in the monoclinic space group P21. researchgate.netresearchgate.net The crystal structure reveals that the fluorene (B118485) rings are in the same plane with a slight tilt at the ends. scielo.org.za The solid-state structure is stabilized by a network of intermolecular and intramolecular interactions. scielo.org.zaresearch-nexus.net Powder X-ray diffraction (PXRD) patterns of lumefantrine show sharp, intense peaks, confirming the crystalline nature of the bulk material and matching patterns simulated from single-crystal data. scielo.org.zajetir.org

For artemether , studies have identified at least two polymorphic forms, which are different crystal structures of the same compound. researchgate.net These polymorphs, often designated as form A and form B, are enantiotropic, meaning their relative stability is dependent on temperature. researchgate.net X-ray diffraction studies have confirmed two crystal structures: a monoclinic crystal with the space group P21 and a triclinic crystal with the space group P-1. researchgate.net PXRD patterns of raw artemether show strong characteristic peaks at 2θ angles of 9.88°, 17.64°, 18.04°, and 19.68°, signifying its crystalline nature. nih.govnih.gov

| Parameter | Lumefantrine | Artemether (Polymorph) |

|---|---|---|

| Crystal System | Monoclinic researchgate.net | Monoclinic / Triclinic researchgate.net |

| Space Group | P21 researchgate.netresearchgate.net | P21 / P-1 researchgate.net |

| a (Å) | 8.7830(11) researchgate.netresearchgate.net | Data specific to each polymorph |

| b (Å) | 9.4326(7) researchgate.netresearchgate.net | Data specific to each polymorph |

| c (Å) | 15.8299(16) researchgate.netresearchgate.net | Data specific to each polymorph |

| β (°) | 95.560(9) researchgate.netresearchgate.net | Data specific to each polymorph |

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution.

The solution structure of lumefantrine has been characterized using 1H NMR, 13C NMR, and various 2D NMR techniques, including COSY, NOESY, and HSQC. scielo.org.zaresearchgate.net The 1H-NMR spectrum confirms the presence of a hydroxyl group as a singlet at 4.51 ppm. scielo.org.za The four N-CH2 protons appear as a multiplet between 2.47-2.72 ppm, while the methyl protons present as a triplet at 0.96 ppm. scielo.org.za Computational DFT studies have also been used to calculate NMR spectra, which show good correlation with experimental data. mdpi.compreprints.org

For artemether , 1H and 13C NMR spectra have been fully assigned using one- and two-dimensional techniques. psu.edutandfonline.com The 1H NMR spectrum shows distinct singlets at 5.29 ppm, 4.59 ppm, and a methoxy (B1213986) (OCH3) signal at 3.34 ppm. nih.gov The solution conformation of artemether, inferred from proton homonuclear spin-coupling constants and NOE data, is reported to be similar to its crystal structure. psu.edu

| Compound | Proton Environment | Chemical Shift (δ) | Reference |

|---|---|---|---|

| Lumefantrine | -OH | 4.51 (s) | scielo.org.za |

| N-CH2 | 2.47-2.72 (m) | scielo.org.za | |

| -CH3 | 0.96 (t) | scielo.org.za | |

| Artemether | H-12 | 5.29 (s) | nih.gov |

| H-5 | 4.59 (s) | nih.gov | |

| -OCH3 | 3.34 (s) | nih.gov |

s = singlet, t = triplet, m = multiplet

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis. The dissociation chemistry of both artemether and lumefantrine has been investigated using high-resolution tandem mass spectrometry (MS/MS). scielo.br

For lumefantrine , electrospray ionization (ESI) in the positive ion mode is commonly employed. scielo.brresearchgate.net High-resolution MS/MS studies on protonated lumefantrine isotopologue molecules have been used to rationalize their dissociation pathways. scielo.brresearchgate.net

For artemether , analysis has been performed using both ESI and atmospheric pressure chemical ionization (APCI). scielo.br Studies using a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer have detailed the dissociation chemistry of its cationized (Li+, Na+, K+) forms. scielo.br Gas chromatography-mass spectrometry (GC-MS) methods have also been developed for the simultaneous determination of both artemether and lumefantrine. ekb.eg

The stability and physical properties of the compounds are dictated by a complex network of non-covalent interactions.